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Abstract
3-Chlorothiophene-2-carboxylic acid is a pivotal heterocyclic building block in medicinal

chemistry and materials science. Its structural features, including the electron-withdrawing

chlorine atom and the carboxylic acid moiety on the thiophene ring, dictate its reactivity and

biological activity. This technical guide provides a comprehensive analysis of the structural and

spectroscopic properties of 3-chlorothiophene-2-carboxylic acid, supported by experimental

protocols and computational insights, to facilitate its application in research and development.

Molecular Structure and Properties
3-Chlorothiophene-2-carboxylic acid (C₅H₃ClO₂S) is a solid with a molecular weight of

162.59 g/mol .[1][2] It typically appears as a white to pale brown powder or crystalline solid.[3]

The melting point of the compound is reported to be in the range of 186-190 °C.[4][5]

Crystallographic Data
A comprehensive search of the Cambridge Structural Database (CSD) did not yield a publicly

available crystal structure for 3-chlorothiophene-2-carboxylic acid. Therefore, precise

experimental data on bond lengths, bond angles, and dihedral angles from single-crystal X-ray
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diffraction are not available at the time of this report. To provide insight into the molecular

geometry, computational modeling would be required.

Spectroscopic Analysis
Spectroscopic techniques are essential for the characterization and quality control of 3-
chlorothiophene-2-carboxylic acid.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for confirming the

molecular structure. While specific, comprehensive spectral data with full assignment and

coupling constants for 3-Chlorothiophene-2-carboxylic acid is not readily available in the

public domain, typical chemical shift ranges for the protons and carbons in this molecule can

be predicted based on the structure and data from related compounds. The acidic proton of the

carboxylic acid is expected to appear as a broad singlet in the downfield region of the ¹H NMR

spectrum.

Table 1: Predicted NMR Data for 3-Chlorothiophene-2-carboxylic Acid

Atom
Predicted ¹H Chemical Shift

(ppm)

Predicted ¹³C Chemical Shift

(ppm)

H4 7.2 - 7.5 -

H5 7.0 - 7.3 -

COOH 10.0 - 13.0 (broad) -

C2 - 130 - 135

C3 - 128 - 132

C4 - 125 - 128

C5 - 127 - 130

C=O - 165 - 175

Vibrational spectroscopy provides information about the functional groups present in the

molecule. The key vibrational modes for 3-chlorothiophene-2-carboxylic acid are the O-H
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stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and various vibrations of

the thiophene ring.

Table 2: Key Vibrational Frequencies for 3-Chlorothiophene-2-carboxylic Acid

Vibrational Mode Typical IR Frequency (cm⁻¹)
Typical Raman Frequency

(cm⁻¹)

O-H stretch (Carboxylic acid

dimer)
2500-3300 (broad) Weak

C=O stretch (Carboxylic acid) 1680-1710 1680-1710

C=C stretch (Thiophene ring) 1500-1600 1500-1600

C-Cl stretch 600-800 600-800

C-S stretch (Thiophene ring) 600-700 600-700

Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern

of the molecule. For 3-chlorothiophene-2-carboxylic acid, the molecular ion peak ([M]⁺)

would be observed at m/z 162, with a characteristic isotopic pattern for the presence of one

chlorine atom ([M+2]⁺ at approximately 32% of the [M]⁺ intensity).

Experimental Protocols
Synthesis of 3-Chlorothiophene-2-carboxylic Acid[6]
A detailed protocol for the synthesis of 3-chlorothiophene-2-carboxylic acid has been

reported.[6] The synthesis involves the reaction of 3-hydroxy-2-methoxycarbonyl-thiophene

with phosphorus pentachloride, followed by hydrolysis.

Materials:

3-hydroxy-2-methoxycarbonyl-thiophene

Phosphorus pentachloride (PCl₅)

Absolute carbon tetrachloride (CCl₄)
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Water

Sodium bicarbonate (NaHCO₃)

Active carbon

Hydrochloric acid (HCl)

Procedure:

Dissolve 52.1 g of phosphorus pentachloride in 600 ml of absolute carbon tetrachloride and

heat to boiling.

Add a solution of 15.8 g of 3-hydroxy-2-methoxycarbonyl-thiophene in 200 ml of carbon

tetrachloride dropwise over 3 hours.

Boil the mixture under reflux for 13 hours.

Distill off the carbon tetrachloride and evaporate the mixture almost to dryness in vacuo.

Add 450 ml of water dropwise while cooling, then heat the mixture to boiling and allow it to

cool.

Filter the resulting precipitate under suction.

Boil the precipitate with 10 g of active carbon in a solution of 25 g of sodium bicarbonate.

Filter the active carbon off under suction.

Cool the solution and acidify with hydrochloric acid to precipitate the product.

The resulting 3-chlorothiophene-2-carboxylic acid has a melting point of 185°-186° C.[6]

3-hydroxy-2-methoxycarbonyl-thiophene + PCl₅ in CCl₄ Reflux (13h) Evaporation Hydrolysis (H₂O) Filtration NaHCO₃ / Active Carbon Treatment Filtration Acidification (HCl) 3-Chlorothiophene-2-carboxylic acid

Click to download full resolution via product page
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Caption: Synthetic workflow for 3-Chlorothiophene-2-carboxylic acid.

Spectroscopic Analysis Protocols
Sample Preparation:

Dissolve 5-10 mg of 3-chlorothiophene-2-carboxylic acid in approximately 0.7 mL of a

deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

Instrument: A 400 MHz or higher field NMR spectrometer.

¹H NMR: Acquire a one-pulse experiment with a sufficient number of scans to obtain a good

signal-to-noise ratio.

¹³C NMR: Acquire a proton-decoupled experiment. A DEPT-135 experiment can be used to

differentiate between CH, CH₂, and CH₃ signals.

3-Chlorothiophene-2-carboxylic acid Dissolve in Deuterated Solvent Transfer to NMR Tube ¹H and ¹³C NMR Data Acquisition Data Processing (FT, Phasing, Baseline Correction) Spectral Analysis

Click to download full resolution via product page

Caption: Experimental workflow for NMR analysis.

Sample Preparation:

FT-IR (ATR): Place a small amount of the solid sample directly on the ATR crystal.

Raman: Place a small amount of the solid sample in a glass capillary or on a microscope

slide.

Data Acquisition:

FT-IR: Acquire the spectrum in the range of 4000-400 cm⁻¹.
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Raman: Excite the sample with a laser (e.g., 785 nm) and collect the scattered light.

Biological Activity and Signaling Pathways
While 3-chlorothiophene-2-carboxylic acid itself has not been extensively studied for its

direct biological activity or its role in specific signaling pathways, it is a key precursor for the

synthesis of various biologically active molecules. For instance, it has been used as a ligand in

the synthesis of transition metal complexes that exhibit anticancer properties.[7] Further

research is warranted to explore the direct pharmacological effects of 3-chlorothiophene-2-
carboxylic acid and its potential interactions with biological targets.

3-Chlorothiophene-2-carboxylic acid

Structural Features
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Caption: Relationship between structure, properties, and applications.

Conclusion
This technical guide has summarized the key structural and spectroscopic features of 3-
chlorothiophene-2-carboxylic acid. While a complete crystallographic analysis is currently

unavailable, the provided spectroscopic data and synthetic protocols offer a solid foundation for

researchers. The versatility of this molecule as a synthetic intermediate highlights its
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importance in the development of new therapeutic agents and functional materials. Future work

should focus on obtaining a high-resolution crystal structure and exploring its direct biological

activities to fully unlock its potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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